molecular formula C14H14N2OS B1299543 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide CAS No. 92906-38-2

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide

Cat. No. B1299543
CAS RN: 92906-38-2
M. Wt: 258.34 g/mol
InChI Key: FIIZCSYGHRNIJI-UHFFFAOYSA-N
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Description

The compound "2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide" is a derivative of acetamide with potential biological activities. While the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and characterized for their biological activities, such as antiviral, anticancer, and enzyme inhibition properties. These compounds share a common structural motif of an acetamide backbone substituted with various aromatic and heteroaromatic rings, which are further modified with different functional groups .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an appropriate amine with an acyl chloride or other acylating agents to form the acetamide derivative. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from amino-nitrophenols and an acyl chloride derivative . Similarly, N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were prepared by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . These methods demonstrate the versatility of acetamide chemistry in generating a wide array of biologically active molecules.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the molecular structure of a novel antiviral molecule was determined using density functional theory (DFT) calculations, which provided insights into the equilibrium geometry and vibrational assignments . X-ray crystallography has also been employed to determine the molecular structure and confirm the presence of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various interactions. For instance, the hydrogen bonding capability of the amide NH group and the presence of other electron-donating or withdrawing substituents can affect the compound's reactivity towards enzymes or biological targets . The intermolecular interactions, such as hydrogen bonds, are crucial for the biological activity of these molecules, as they can dictate the binding affinity to specific proteins or enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic rings and substituents can enhance the lipophilicity of the compounds, which is important for their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) . The vibrational spectroscopy studies provide information on the rehybridization and hyperconjugation effects within the molecule, which can influence its physical properties .

Scientific Research Applications

Synthesis and Characterization

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide and its derivatives are synthesized for various research applications, including the investigation of their structural and conformational properties. These compounds are characterized using techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), UV–visible spectra, Liquid Chromatographic (LCMS), and High Resolution Mass Spectrometric (HRMS) methods. Single crystal X-ray diffraction (XRD) is also used to determine their crystal structures, providing insights into their conformational and hydrogen bond network properties. Such studies are essential for understanding the chemical and physical properties of these compounds, which could be relevant in material science, pharmaceutical research, and chemical synthesis (Lahtinen et al., 2014).

Antimicrobial Studies

Research on the antimicrobial properties of sulfanilamide derivatives, including compounds related to 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide, has been conducted to evaluate their effectiveness against various bacterial and fungal strains. These studies aim to understand the potential of these compounds as antimicrobial agents. However, findings suggest that modifications such as the introduction of a benzene ring to the CO–NH group or the SO2–NH moiety do not significantly enhance antibacterial activity, and none of the evaluated compounds exhibited antifungal activity (Lahtinen et al., 2014).

Pharmaceutical Applications

In the realm of pharmaceutical research, derivatives of 2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been explored as glutaminase inhibitors. These compounds are investigated for their potential in cancer therapy, particularly in inhibiting the growth of tumor cells by targeting glutaminase activity. Structure-activity relationship (SAR) studies have shown that some truncated analogs retain potency similar to BPTES and present opportunities to improve drug-like properties, including aqueous solubility. This research could lead to the development of more effective cancer treatments (Shukla et al., 2012).

properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIZCSYGHRNIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360709
Record name 2-[(2-Aminophenyl)sulfanyl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-phenylsulfanyl)-N-phenyl-acetamide

CAS RN

92906-38-2
Record name 2-[(2-Aminophenyl)sulfanyl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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